molecular formula C10H14BBrO3 B1277975 3-Bromo-5-methyl-2-propoxyphenylboronic acid CAS No. 870718-02-8

3-Bromo-5-methyl-2-propoxyphenylboronic acid

Cat. No.: B1277975
CAS No.: 870718-02-8
M. Wt: 272.93 g/mol
InChI Key: VRLCLUBYCOQMKY-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-2-propoxyphenylboronic acid: is an organoboron compound with the molecular formula C10H14BBrO3 and a molecular weight of 272.93 g/mol . This compound is characterized by the presence of a boronic acid group attached to a brominated aromatic ring, which also contains a methyl and a propoxy substituent. It is primarily used in organic synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methyl-2-propoxyphenylboronic acid typically involves the following steps:

    Bromination: The starting material, 5-methyl-2-propoxyphenol, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Borylation: The brominated intermediate is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 3-Bromo-5-methyl-2-propoxyphenylboronic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alkoxides.

    Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form phenolic derivatives or reduction reactions to remove the bromine atom.

Common Reagents and Conditions:

    Palladium catalysts: (e.g., palladium acetate, tetrakis(triphenylphosphine)palladium(0))

    Bases: (e.g., potassium carbonate, sodium hydroxide)

    Solvents: (e.g., dichloromethane, tetrahydrofuran)

    Oxidizing agents: (e.g., hydrogen peroxide, m-chloroperbenzoic acid)

    Reducing agents: (e.g., lithium aluminum hydride, sodium borohydride)

Major Products:

    Biaryl compounds: from Suzuki-Miyaura coupling

    Phenolic derivatives: from oxidation

    Aminated derivatives: from nucleophilic substitution

Scientific Research Applications

Chemistry: 3-Bromo-5-methyl-2-propoxyphenylboronic acid is widely used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is also used in the synthesis of complex molecules and natural products.

Biology and Medicine: In biological research, boronic acids are known for their ability to inhibit proteases and other enzymes

Industry: In the industrial sector, this compound can be used in the development of advanced materials, pharmaceuticals, and agrochemicals. Its ability to form stable carbon-boron bonds makes it valuable in the design of new functional materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methyl-2-propoxyphenylboronic acid primarily involves its reactivity as a boronic acid. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical transformations. The bromine atom can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

  • 3-Bromo-5-methyl-2-methoxyphenylboronic acid
  • 3-Bromo-5-methoxyphenylboronic acid
  • 3-Bromo-2-methoxy-5-methylphenylboronic acid

Comparison: 3-Bromo-5-methyl-2-propoxyphenylboronic acid is unique due to the presence of the propoxy group, which can influence its solubility and reactivity compared to its methoxy and ethoxy analogs. The propoxy group can provide different steric and electronic effects, making this compound distinct in its chemical behavior and applications .

Properties

IUPAC Name

(3-bromo-5-methyl-2-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BBrO3/c1-3-4-15-10-8(11(13)14)5-7(2)6-9(10)12/h5-6,13-14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLCLUBYCOQMKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCCC)Br)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401464
Record name 3-Bromo-5-methyl-2-propoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870718-02-8
Record name 3-Bromo-5-methyl-2-propoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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